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Introduction

The genus Kadsura, belonging to the Schisandraceae family, encompasses a variety of woody
vines that have been integral to traditional medicine systems across Asia for centuries.[1]
Traditionally, these plants have been employed to treat a wide range of ailments, including
rheumatoid arthritis, gastroenteric disorders, pain, and inflammatory conditions.[2][3] Modern
scientific inquiry has begun to validate these traditional uses, revealing a rich phytochemical
landscape dominated by lignans and triterpenoids with potent pharmacological activities.[4][5]
This technical guide provides a comprehensive overview of the ethnobotanical applications of
Kadsura species, supported by quantitative data on their bioactive compounds, detailed
experimental protocols for assessing their efficacy, and visualizations of the underlying
molecular mechanisms.

Ethnobotanical Uses of Kadsura Species

Various parts of the Kadsura plants, including the stems, roots, and fruits, are utilized in
traditional medicine. The applications often vary between species and geographical regions.
For instance, in China, the stems and roots of Kadsura species are traditionally used to

activate blood circulation, dissolve stasis, promote "qi" circulation to alleviate pain, and to dispel
wind and dampness.[1] Kadsura coccinea has been specifically used for treating rheumatoid
arthritis and gastroenteric disorders.[2] The stems of Kadsura heteroclita are a well-known Tujia
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ethnomedicine, referred to as "Xuetong," for the prevention and treatment of hepatitis and other
liver ailments.[6]

Phytochemistry of Kadsura Species

The primary bioactive constituents of the Kadsura genus are lignans and triterpenoids.[4][5] To
date, over 300 lignans have been isolated from Kadsura, which are broadly classified into
dibenzocyclooctadienes, spirobenzofuranoid dibenzocyclooctadienes, aryltetralins,
diarylbutanes, and tetrahydrofurans.[5] The triterpenoids found in Kadsura are also structurally
diverse. The specific chemical composition can vary significantly between different Kadsura
species, which likely accounts for their diverse traditional medicinal uses.

Pharmacological Activities and Quantitative Data

Scientific investigations have substantiated many of the traditional claims, revealing a broad
spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant,
anti-HIV, hepatoprotective, and neuroprotective effects. The following tables summarize the
quantitative data for some of the key activities of compounds isolated from Kadsura species.

Table 1: Anti-inflammatory Activity of Compounds from Kadsura Species
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Table 2: Cytotoxic Activity of Triterpenoids from Kadsura heteroclita
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Table 3: Anti-HIV Activity of Compounds from Kadsura Species
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Experimental Protocols
Isolation and Purification of Bioactive Compounds

A general workflow for the isolation of bioactive compounds from Kadsura species is outlined

below. The specific solvents and chromatographic conditions may be optimized based on the

target compounds.
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Fig. 1. General workflow for compound isolation.

Methodology:
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o Extraction: The dried and powdered plant material (e.g., stems or roots) is extracted
exhaustively with an organic solvent like 80% acetone or ethanol at room temperature. The
solvent is then evaporated under reduced pressure to yield the crude extract.[10]

o Partitioning: The crude extract is suspended in water and successively partitioned with
solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol, to separate
compounds based on their polarity.[10]

o Column Chromatography: The resulting fractions (e.g., the ethyl acetate fraction) are
subjected to column chromatography on silica gel or Sephadex LH-20. The column is eluted
with a gradient of solvents (e.g., a mixture of hexane and ethyl acetate or chloroform and
methanol) to separate the components into sub-fractions based on their affinity to the
stationary phase.[11]

 Purification: The sub-fractions are further purified using techniques like preparative high-
performance liquid chromatography (Prep-HPLC) to isolate the pure bioactive compounds.
[11] The structure of the isolated compounds is then elucidated using spectroscopic methods
such as NMR (1D and 2D) and mass spectrometry.[12]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects
of compounds on cancer cell lines.[8][13]

Protocol:

o Cell Seeding: Cancer cells (e.g., HL-60, Bel-7402) are seeded in a 96-well plate at a density
of 1 x 104 cells/well and incubated for 24 hours to allow for cell attachment.[13]

o Compound Treatment: The cells are then treated with various concentrations of the test
compounds (isolated from Kadsura) for a specified period (e.g., 72 hours).[13]

o MTT Addition: After the incubation period, the medium is removed, and 28 pL of a 2 mg/mL
MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.[13]
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e Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by
viable cells are solubilized by adding 130 uL of dimethyl sulfoxide (DMSO) to each well.[13]

» Absorbance Measurement: The plate is incubated for an additional 15 minutes with shaking,
and the absorbance is measured at 492 nm using a microplate reader.[13]

» |Cso Calculation: The percentage of cell viability is calculated relative to the untreated control
cells. The ICso value, which is the concentration of the compound that inhibits 50% of cell
growth, is determined from the dose-response curve.[14]

In Vitro Anti-inflammatory Assay (Nitric Oxide
Production Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a
pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[15][16]

Protocol:

e Cell Culture: RAW 264.7 macrophage-like cells are seeded in a 96-well plate at a density of
1.2 x 10° cells/mL and incubated for 2 hours.[10]

e Treatment and Stimulation: The cells are then treated with different concentrations of the test
compounds simultaneously with LPS (100 ng/mL) and recombinant mouse interferon-
gamma (IFN-y) (0.33 ng/mL) to induce NO production.[10]

 Incubation: The plate is incubated for approximately 16 hours at 37°C.[10]

 Nitrite Quantification: After incubation, the amount of nitrite (a stable product of NO) in the
culture supernatant is measured using the Griess reagent. 50 pL of Griess reagent (a
mixture of 1% sulfanilamide in 5% H3POa4 and 0.1% N-1-naphthylethylenediamine
dihydrochloride) is added to 100 pL of the supernatant in a new 96-well plate.[10]

o Absorbance Reading: After a 10-minute incubation, the absorbance is measured at 550 nm.
A standard curve using sodium nitrite is used to quantify the nitrite concentration.[10]

» ICso Determination: The percentage of NO production inhibition is calculated relative to the
LPS-stimulated control cells. The ICso value is the concentration of the compound that
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inhibits 50% of NO production.[16]

In Vitro Antioxidant Activity Assays

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[17]
[18]

Protocol:

e Reaction Mixture: 50 pL of the plant extract (at various concentrations) is mixed with 5.0 mL
of a 0.004% methanolic solution of DPPH.[17]

e Incubation: The mixture is incubated in the dark at 37°C for 30 minutes.[17]

o Absorbance Measurement: The absorbance of the solution is measured at 517 nm against a
blank.[17]

o Calculation: The percentage of DPPH radical scavenging activity is calculated using the
formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of
control] x 100. Ascorbic acid or BHT can be used as a positive control.[17]

This assay measures the ability of an antioxidant to reduce ferric iron (Fe3*) to ferrous iron
(Fez*).[19][20]

Protocol:

 FRAP Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer
(pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCI, and 20 mM FeCl3:6H20 in a
10:1:1 ratio.[20]

e Reaction: 100 pL of the plant extract is allowed to react with 500 pL of the FRAP solution and
2 mL of distilled water for 1 hour in the dark.[20]

o Absorbance Measurement: The absorbance of the resulting blue-colored solution is
measured at 593 nm.[19]

e Quantification: The antioxidant capacity is expressed as Trolox equivalents (TE) by
comparing the absorbance of the sample to a Trolox standard curve.[20]
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In Vivo Hepatoprotective Activity Assay (CCls-induced
Liver Injury Model)

This in vivo model is used to evaluate the ability of a substance to protect the liver from
damage induced by carbon tetrachloride (CCls), a well-known hepatotoxin.[6]

Protocol:

Animal Model: Male Swiss mice are used for the experiment.

e Grouping and Treatment: The mice are divided into several groups: a normal control group, a
CCla model group, positive control group (e.g., treated with silymarin), and treatment groups
receiving different doses of the Kadsura extract. The extracts are typically administered
orally for a set period.[21]

¢ Induction of Liver Injury: Except for the normal control group, all other groups are
administered CCla (e.g., 0.5 mL/kg, intraperitoneally) to induce acute liver injury.[21]

o Sample Collection: After a specific time following CClsa administration, blood and liver tissue
samples are collected.

¢ Biochemical Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT)
and aspartate aminotransferase (AST) are measured to assess the extent of liver damage.

[6]

» Histopathological Examination: Liver tissues are fixed, sectioned, and stained (e.g., with
hematoxylin and eosin) for microscopic examination of liver cell necrosis, inflammation, and
other pathological changes.[6]

o Oxidative Stress Markers: The levels of oxidative stress markers (e.g., malondialdehyde -
MDA) and antioxidant enzymes (e.g., superoxide dismutase - SOD, glutathione peroxidase -
GPx) in the liver tissue are also measured.[6]

Signaling Pathways and Mechanisms of Action

The bioactive compounds from Kadsura species exert their pharmacological effects through
various molecular mechanisms. For instance, the neuroprotective effects of some compounds
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have been linked to the activation of the SIRT1/PPARY/GLUT1 signaling pathway.
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Fig. 2: SIRT1/PPARY/GLUT1 neuroprotective pathway.

This pathway suggests that certain bioactive compounds from Kadsura, such as hancinone
and futoquinol, can activate Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and stress
responses.[22][23] Activated SIRT1, in turn, activates Peroxisome Proliferator-Activated
Receptor-gamma (PPARY), a nuclear receptor that plays a crucial role in glucose metabolism.
This leads to the upregulation of Glucose Transporter 1 (GLUT1), enhancing glucose uptake
into neuronal cells. The subsequent restoration of glycolysis and reduction of oxidative stress
contribute to the overall neuroprotective effect, mitigating neuronal damage as seen in models
of Alzheimer's disease.[22][23]

Conclusion

The genus Kadsura represents a valuable source of structurally diverse and biologically active
compounds with significant potential for the development of new therapeutic agents. The
traditional ethnobotanical knowledge surrounding these plants provides a strong foundation for
modern pharmacological research. This guide has provided a technical overview of the
ethnobotanical uses, key bioactive constituents, quantitative pharmacological data, and
detailed experimental protocols for the study of Kadsura species. The elucidation of the
molecular mechanisms, such as the SIRT1/PPARyY/GLUT1 signaling pathway, further enhances
our understanding of how these natural products exert their beneficial effects. Continued
research in this area is crucial for the full realization of the therapeutic potential of Kadsura
species and for the development of novel drugs for a variety of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. researchgate.net [researchgate.net]

e 2. Kadsura coccinea: A rich source of structurally diverse and biologically important
compounds - PMC [pmc.ncbi.nim.nih.gov]

o 3. kadsura.com [kadsura.com]

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://pubmed.ncbi.nlm.nih.gov/40576700/
https://www.researchgate.net/publication/393092858_Piper_Kadsura_Extract_and_its_Bioactive_Components_Attenuates_Ab25-35-Induced_Neurotoxicity_by_Modulating_Glycolysis_and_Activating_the_SIRT1PPARgGLUT1_Axis
https://pubmed.ncbi.nlm.nih.gov/40576700/
https://www.researchgate.net/publication/393092858_Piper_Kadsura_Extract_and_its_Bioactive_Components_Attenuates_Ab25-35-Induced_Neurotoxicity_by_Modulating_Glycolysis_and_Activating_the_SIRT1PPARgGLUT1_Axis
https://www.benchchem.com/product/b15581062?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/262015518_Genus_Kadsura_a_good_source_with_considerable_characteristic_chemical_constituents_and_potential_bioactivities
https://pmc.ncbi.nlm.nih.gov/articles/PMC9476688/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9476688/
https://kadsura.com/kadsura-dragon-vine-medicinal-properties/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

4. acgpubs.org [acgpubs.org]

5. Areview of lignans from genus Kadsura and their spectrum characteristics - PMC
[pmc.ncbi.nlm.nih.gov]

6. Kadsura heteroclita stem ethanol extract protects against carbon tetrachloride-induced
liver injury in mice via suppression of oxidative stress, inflammation, and apoptosis - PubMed
[pubmed.ncbi.nim.nih.gov]

7. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory
activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

8. New triterpenoids from Kadsura heteroclita and their cytotoxic activity - PubMed
[pubmed.ncbi.nim.nih.gov]

9. Compounds from Kadsura angustifolia with anti-HIV activity - PubMed
[pubmed.ncbi.nim.nih.gov]

10. Triterpenes from Kadsura coccinea - PMC [pmc.ncbi.nlm.nih.gov]
11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

12. Lignans from Kadsura angustifolia and Kadsura coccinea - PubMed
[pubmed.ncbi.nim.nih.gov]

13. MTT (Assay protocol [protocols.io]

14. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran
on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

16. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory
activity - PMC [pmc.ncbi.nim.nih.gov]

17. Total antioxidant power and free radical scavenging capacity of some medicinal plants —
Biosciences Biotechnology Research Asia [biotech-asia.org]

18. mdpi.com [mdpi.com]

19. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster
analyses applied for selection of the natural extracts with higher antioxidant capacity to
replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

20. farmaciajournal.com [farmaciajournal.com]

21. Potent hepatoprotective effect in CCl4-induced hepatic injury in mice of
phloroacetophenone from Myrcia multiflora - PMC [pmc.ncbi.nim.nih.gov]

22. Piper Kadsura Extract and its Bioactive Components Attenuates A325-35-Induced
Neurotoxicity by Modulating Glycolysis and Activating the SIRT1/PPARY/GLUT1 Axis -

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://www.acgpubs.org/doc/20230904104952A2-403-RNP-2304-2765.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9476723/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9476723/
https://pubmed.ncbi.nlm.nih.gov/33091494/
https://pubmed.ncbi.nlm.nih.gov/33091494/
https://pubmed.ncbi.nlm.nih.gov/33091494/
https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra05052h
https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra05052h
https://pubmed.ncbi.nlm.nih.gov/16557460/
https://pubmed.ncbi.nlm.nih.gov/16557460/
https://pubmed.ncbi.nlm.nih.gov/21232955/
https://pubmed.ncbi.nlm.nih.gov/21232955/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3942918/
https://pdfs.semanticscholar.org/90ad/1d88e10d871412fa66e00ce4af62501cfe8d.pdf?skipShowableCheck=true
https://pubmed.ncbi.nlm.nih.gov/22296153/
https://pubmed.ncbi.nlm.nih.gov/22296153/
https://www.protocols.io/view/mtt-assay-protocol-eq2ly72emlx9/v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC4667231/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4667231/
https://www.researchgate.net/publication/363379427_New_dibenzocyclooctadiene_lignans_from_Kadsura_induta_with_their_anti-inflammatory_activity
https://pmc.ncbi.nlm.nih.gov/articles/PMC9451003/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9451003/
https://www.biotech-asia.org/vol5no2/total-antioxidant-power-and-free-radical-scavenging-capacity-of-some-medicinal-plants/
https://www.biotech-asia.org/vol5no2/total-antioxidant-power-and-free-radical-scavenging-capacity-of-some-medicinal-plants/
https://www.mdpi.com/2076-3921/9/1/76
https://pmc.ncbi.nlm.nih.gov/articles/PMC4711430/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4711430/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4711430/
https://farmaciajournal.com/wp-content/uploads/2015-02-art-17-Vicas_267-274.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3071176/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3071176/
https://pubmed.ncbi.nlm.nih.gov/40576700/
https://pubmed.ncbi.nlm.nih.gov/40576700/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

PubMed [pubmed.nchbi.nlm.nih.gov]
e 23. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [An In-depth Technical Guide to the Ethnobotanical Uses
of Kadsura Species]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15581062#exploring-the-ethnobotanical-uses-of-
kadsura-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 15/15 Tech Support


https://pubmed.ncbi.nlm.nih.gov/40576700/
https://www.researchgate.net/publication/393092858_Piper_Kadsura_Extract_and_its_Bioactive_Components_Attenuates_Ab25-35-Induced_Neurotoxicity_by_Modulating_Glycolysis_and_Activating_the_SIRT1PPARgGLUT1_Axis
https://www.benchchem.com/product/b15581062#exploring-the-ethnobotanical-uses-of-kadsura-species
https://www.benchchem.com/product/b15581062#exploring-the-ethnobotanical-uses-of-kadsura-species
https://www.benchchem.com/product/b15581062#exploring-the-ethnobotanical-uses-of-kadsura-species
https://www.benchchem.com/product/b15581062#exploring-the-ethnobotanical-uses-of-kadsura-species
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15581062?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

